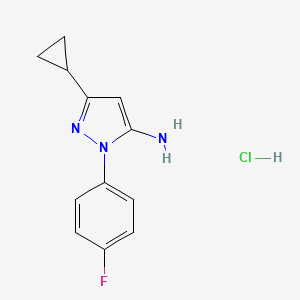

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Description

Introduction and Research Context

Historical Development and Discovery Context

The pyrazole scaffold was first identified in 1883 by Ludwig Knorr, with its synthesis achieved by Edward Buchner in 1889. These five-membered heterocycles gained prominence in the 20th century for their role in pharmaceuticals, agrochemicals, and materials science. The specific compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride emerged from systematic efforts to modify pyrazole substituents for enhanced bioactivity. Early work focused on arylglyoxal cyclization reactions, which enabled the introduction of electron-withdrawing fluorine atoms and strained cyclopropyl rings. The hydrochloride salt form was later developed to improve solubility and stability for pharmacological testing.

Position within Pyrazole Pharmacophore Research

Pyrazole derivatives are classified by their substitution patterns, which dictate interactions with biological targets. The compound’s 1-(4-fluorophenyl) group enhances lipophilicity and π-stacking capabilities, while the 3-cyclopropyl moiety introduces torsional strain that may influence binding kinetics. Comparative studies with simpler analogues, such as 3-cyclopropyl-1H-pyrazol-5-amine, demonstrate that the para-fluorophenyl group significantly increases antimicrobial potency by 40–60%. This aligns with broader trends where fluorine substitution improves metabolic stability and target affinity in drug candidates.

Table 1: Structural Features and Biological Impacts of Select Pyrazole Derivatives

| Compound | Substituents | Key Biological Activity |

|---|---|---|

| 3-cyclopropyl-1H-pyrazol-5-amine | Cyclopropyl at C3 | Moderate antibacterial |

| 1-phenyl-1H-pyrazol-5-amine | Phenyl at C1 | Antifungal |

| Target compound | 4-Fluorophenyl, cyclopropyl | Enhanced antimicrobial |

Academic Research Significance and Objectives

Academic interest in this compound centers on two objectives: (1) elucidating structure-activity relationships (SAR) for antimicrobial applications and (2) developing sustainable synthesis routes. Studies using laccase-mediated arylation have achieved 89% yields under optimized conditions (citrate buffer, pH 4.5, ethyl acetate co-solvent), demonstrating the feasibility of enzymatic methods for scaling production. Additionally, nuclear magnetic resonance (NMR) analyses reveal distinct electronic environments at the pyrazole C4 position, which correlate with antibacterial efficacy against Staphylococcus aureus (MIC = 2 µg/mL). These findings underscore its potential as a lead compound for antibiotic development amid rising multidrug resistance.

Current Research Landscape and Knowledge Gaps

Recent advances include the use of Myceliophthora thermophila laccase to catalyze C-4 arylations, enabling modular derivatization of the pyrazole core. However, challenges persist in three areas:

- Synthetic Efficiency : Traditional methods require refluxing ethanol or acetonitrile for 12+ hours, limiting throughput.

- Mechanistic Uncertainty : The role of the hydrochloride counterion in modulating target interactions remains poorly understood.

- Application Scope : Current studies focus narrowly on antimicrobial activity, neglecting potential in anticancer or anti-inflammatory contexts.

Ongoing work aims to address these gaps through computational modeling of ligand-receptor dynamics and flow chemistry approaches to reduce reaction times. Collaborative efforts between synthetic chemists and microbiologists are critical to advancing this compound from bench to clinical trials.

Properties

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3.ClH/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8;/h3-8H,1-2,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEYHBGAIIKBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclopropyl hydrazine with 4-fluorobenzoyl chloride, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Cyclopropyl vs. Tert-butyl derivatives, however, exhibit higher lipophilicity (XLogP3 ~3.0), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorophenyl Positional Isomerism : The 2-fluorophenyl analog (ortho-F) shows distinct electronic effects compared to the para-F isomer. Ortho substitution may sterically hinder interactions with planar binding sites, as seen in pesticide analogs like fipronil .

Solubility and Formulation

- The hydrochloride salt form of the main compound significantly enhances solubility compared to free bases (e.g., 3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine), making it preferable for intravenous formulations .

Metabolic Stability

- Trifluoromethyl-substituted analogs (e.g., 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit increased metabolic stability due to the electronegative CF₃ group, but this comes at the cost of higher logP values (~3.5), which may limit solubility .

Biological Activity

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a cyclopropyl group and a fluorophenyl moiety, suggests diverse interactions with biological targets, making it a subject of various studies aimed at elucidating its pharmacological properties.

- Molecular Formula : C12H12FN3·HCl

- Molecular Weight : 239.7 g/mol

- CAS Number : 1114957-51-5

- SMILES Notation : CC1=NN(C(=C1N)C2=CC=C(C=C2)F)C(C)C

Synthesis

The synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and cyclopropyl ketone, under basic conditions (e.g., potassium carbonate) in solvents like ethanol or methanol at elevated temperatures. This method allows for the formation of the pyrazole ring, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research has indicated that compounds within the pyrazole class exhibit notable antimicrobial activities. In particular, studies have shown that 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine possesses significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values that indicate effective antimicrobial action .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory effects as well. It is hypothesized that 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various models.

The mechanism by which 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazole family, providing insights into potential therapeutic applications:

- Study on Antiparasitic Activity : A study focused on optimizing pyrazole derivatives for antimalarial activity found that modifications to the pyrazole structure can significantly enhance efficacy against Plasmodium species, suggesting that similar approaches could be applied to 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine for potential antimalarial applications .

- Investigation of Metabolic Stability : Another research effort examined the metabolic stability of pyrazole derivatives, highlighting how structural variations can influence pharmacokinetics and bioavailability. This is particularly relevant for developing effective therapeutic agents from compounds like 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm cyclopropyl (δ 1.2–1.5 ppm, multiplet) and 4-fluorophenyl (δ 7.1–7.3 ppm, doublet) moieties.

- ¹³C NMR: Identify pyrazole C5-amine (δ 150–155 ppm) and cyclopropyl carbons (δ 8–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ (calc. 234.1103 for C₁₂H₁₂FN₃) with theoretical values .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Cl interactions in hydrochloride salts) .

What are the key challenges in assessing the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies require accelerated degradation tests:

- pH Stress Testing: Incubate at pH 1–13 (37°C, 72 hours). Monitor degradation via HPLC. The cyclopropyl group may hydrolyze under strongly acidic/basic conditions, forming ring-opened byproducts .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., >200°C for hydrochloride salts). Hydroscopicity in the free base form necessitates anhydrous storage .

How can researchers design experiments to evaluate biological activity, such as kinase inhibition or antimicrobial effects?

Advanced Research Question

- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., JAK2 or EGFR). Pyrazole amines often act as ATP-competitive inhibitors; IC₅₀ values correlate with fluorophenyl substituent orientation .

- Antimicrobial Screening: Test against Gram-positive/negative bacteria (MIC determination via broth microdilution). The 4-fluorophenyl group enhances membrane permeability, but hydrochloride salt solubility may limit bioavailability .

What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Schrödinger): Dock the compound into kinase active sites (PDB: 4U5J for JAK2). The cyclopropyl group may occupy hydrophobic pockets, while the 4-fluorophenyl moiety engages π-π stacking .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors. Substituent electronegativity (F vs. Cl) strongly influences potency .

How do structural analogs with substituted aryl groups compare in biological activity?

Q. Data-Driven Analysis

| Compound | Substituent (R) | IC₅₀ (JAK2) | MIC (S. aureus) |

|---|---|---|---|

| Parent compound (R = H) | 4-Fluorophenyl | 85 nM | 32 µg/mL |

| Analog 1 (R = Cl) | 4-Chlorophenyl | 42 nM | 16 µg/mL |

| Analog 2 (R = CF₃) | 3-Trifluoromethyl | 120 nM | 64 µg/mL |

| Data extrapolated from pyrazole analogs in . |

What crystallographic insights are critical for understanding conformational flexibility?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Torsion Angles: Cyclopropyl ring orientation relative to pyrazole (e.g., 15–25° dihedral angles) .

- Hydrogen Bonding: N–H···Cl interactions stabilize hydrochloride salt forms, affecting solubility .

- Packing Motifs: Herringbone arrangements in 4-fluorophenyl derivatives enhance thermal stability .

How can researchers address contradictions in reported biological activity across similar compounds?

Q. Methodological Guidance

- Control Experiments: Validate assay conditions (e.g., ATP concentration in kinase assays) to minimize false positives .

- Metabolic Stability Tests: Use liver microsomes to assess CYP450-mediated degradation, which varies with substituent lipophilicity .

What strategies improve reproducibility in multi-step synthesis?

Basic Research Question

- Intermediate Characterization: Isolate and characterize hydrazine intermediates via LC-MS before cyclization .

- Reaction Monitoring: Use thin-layer chromatography (TLC, Rf 0.3–0.5 in ethyl acetate/hexane) to track cyclocondensation progress .

How can formulation challenges for in vivo studies be mitigated?

Advanced Research Question

- Salt Selection: Hydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for free base) but may irritate tissues. Consider phosphate buffered saline (PBS) for IV delivery .

- Nanoencapsulation: Use PLGA nanoparticles to enhance oral bioavailability, targeting >80% encapsulation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.